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Compound of Interest

Compound Name: 2-Trimethylsilylpiperidine

CAS No.: 174363-71-4

Cat. No.: B069631

Get Quote

Technical Monograph: 2-Trimethylsilylpiperidine
Role of Silicon-Carbon Switches in Next-Generation Drug Design

Executive Summary
This technical guide profiles 2-trimethylsilylpiperidine (2-TMS-piperidine), a critical

organosilane intermediate used in medicinal chemistry.[1][2] Unlike its nitrogen-substituted

isomer (N-trimethylsilylpiperidine), the 2-substituted variant represents a "carbon-silicon switch"

of the common pharmacophore 2-methylpiperidine.[1] This substitution exploits the unique

properties of silicon—specifically its larger covalent radius and higher lipophilicity—to modulate

the metabolic stability and membrane permeability of piperidine-based drugs without altering

their fundamental binding modes.[1][2]

Part 1: Physicochemical Specifications[1][2][3]
The following data distinguishes the target C-silylated isomer from related analogs.

Researchers must note that the free amine is often handled as a salt or generated in situ due

to the volatility and sensitivity of the free base.[1][2]
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Table 1: Core Physical Properties
Property Value / Description Notes

IUPAC Name 2-(Trimethylsilyl)piperidine C-Si bond at alpha position

CAS Number Not widely listed for free amine
Precursor N-Boc-2-TMS:

125662-38-2

Molecular Formula C₈H₁₉NSi

Molecular Weight 157.33 g/mol

Exact Mass 157.1287 Da Monoisotopic

Density (Predicted) 0.86 ± 0.02 g/mL

Experimental data scarce;

extrapolated from 2-TMS-

pyridine (0.911 g/mL) and 2-

methylpiperidine (0.844 g/mL).

[1]

Boiling Point ~165–170 °C (Est.)
Higher than 2-methylpiperidine

(118 °C) due to mass.[1][2]

LogP (Predicted) 2.1 – 2.4

Significantly more lipophilic

than 2-methylpiperidine (LogP

~1.1).[1][2]

pKa ~11.0
Similar basicity to parent

piperidine.[1][2]

Structural Differentiation
It is critical not to confuse the target compound with 1-(trimethylsilyl)piperidine (CAS 3768-56-

7), where the silicon is attached to the nitrogen.[1] The N-Si bond is hydrolytically unstable,

whereas the C-Si bond in 2-TMS-piperidine is robust and suitable for drug scaffolds.[1]

Part 2: The "Silicon Switch" Strategy
In drug development, replacing a carbon atom with silicon (sila-substitution) is a strategic tool

to alter the physicochemical profile of a lead compound.[1][2][3]
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Mechanism of Action[2][5]
Bond Length: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å).[1][2] This

expands the molecular volume slightly, potentially altering the "fit" in a receptor pocket or

overcoming steric clashes.[2]

Lipophilicity: Silicon is more electropositive than carbon.[1][2] Sila-substitution typically

increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.[1][2]

Metabolic Blockade: The alpha-position of amines is a common site for metabolic oxidation

(N-dealkylation).[1][2] Placing a bulky trimethylsilyl group at the alpha position (C2) sterically

hinders cytochrome P450 enzymes, potentially extending the drug's half-life (ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[2]

Standard Pharmacophore Silicon-Switched Analog

2-Methylpiperidine
(Standard C-C Bond)

2-TMS-Piperidine
(Longer C-Si Bond)

Sila-Substitution
Therapeutic Impact

Increased Lipophilicity
(LogP +1.0)

Metabolic Stability
(Steric Hindrance)

Figure 1: The Silicon Switch logic applied to the piperidine scaffold.

Click to download full resolution via product page

Part 3: Synthetic Methodology
The synthesis of 2-trimethylsilylpiperidine is non-trivial because the alpha-protons of

secondary amines are not acidic enough for direct deprotonation without protecting groups.[1]

The authoritative method, pioneered by Peter Beak, utilizes the N-Boc directing group to

facilitate alpha-lithiation.[1][2]

Protocol: Beak’s Alpha-Lithiation Sequence[1][6]
Reagents:
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N-Boc-piperidine (Starting Material)[1][4]

sec-Butyllithium (s-BuLi) (1.3 M in cyclohexane)[1]

N,N,N',N'-Tetramethylethylenediamine (TMEDA)[2]

Chlorotrimethylsilane (TMSCl)[1][2]

Trifluoroacetic acid (TFA) or HCl/Dioxane (for deprotection)[1][2]

Step-by-Step Workflow:

Complexation (Low Temp):

Dissolve N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether under

Argon.

Cool the system to -78 °C.

Lithiation:

Add s-BuLi (1.2 eq) dropwise.[1][2] The coordination of Lithium to the Boc carbonyl oxygen

directs the deprotonation specifically to the alpha-position (C2).[1][2]

Stir for 2–4 hours at -78 °C. Note: Failure to maintain low temperature results in

decomposition.

Electrophilic Quench:

Add TMSCl (1.5 eq) slowly.

Allow the reaction to warm to room temperature (RT) overnight.

Workup:

Quench with saturated NH₄Cl.[1][2] Extract with ether.[1][2]

Purify the intermediate (N-Boc-2-TMS-piperidine) via silica gel chromatography

(Hexanes/EtOAc).
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Deprotection:

Treat the intermediate with TFA/DCM (1:[2]1) or 4M HCl in Dioxane at 0 °C to remove the

Boc group.[1][2]

Caution: The C-Si bond is sensitive to strong acid over prolonged periods

(protodesilylation).[1][2] Monitor strictly by TLC.

Neutralize carefully with NaHCO₃ to obtain the free amine.[1][2]
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N-Boc-Piperidine

Alpha-Lithiation
(-78°C, s-BuLi/TMEDA)

Lithiated Species
(Dipole Stabilized)

C-H Activation

TMSCl Addition

N-Boc-2-TMS-Piperidine

Sila-Substitution

Acidic Deprotection
(TFA or HCl)

2-Trimethylsilylpiperidine
(Free Amine)

Boc Removal

Figure 2: Synthesis of 2-TMS-piperidine via Beak's directed lithiation methodology.
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Part 4: Analytical Characterization
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To validate the synthesis, researchers should look for specific NMR signatures.[1][2]

¹H NMR (CDCl₃):

TMS Group: A strong singlet at δ ~0.0–0.1 ppm (9H).[1][2][5]

C2-H: The proton at the chiral center (alpha to Nitrogen) typically appears as a doublet of

doublets around δ 2.2–2.5 ppm, shifted upfield compared to the parent piperidine due to

the electropositive silicon.[2]

¹³C NMR:

TMS Carbons: δ ~ -2.0 to 0.0 ppm.[1][2]

C2 Carbon: Significant shift compared to 2-methylpiperidine.[1][2]

Density Determination Protocol
Since the density of the free amine is not standard catalog data, it should be determined

experimentally if stoichiometry is critical:

Method: Oscillating U-tube density meter (e.g., Anton Paar) is preferred for small volumes

(<1 mL).[1][2]

Alternative: Use a calibrated 1.00 mL pycnometer at 20 °C.

Reference Standard: Calibrate against 2-TMS-pyridine (0.911 g/mL) to verify instrument

accuracy with organosilanes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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